AliskirenCarboxylicAcid

Description

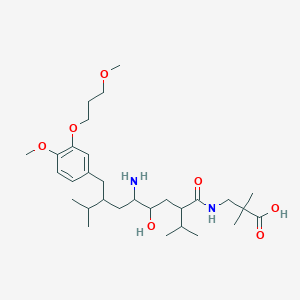

Aliskiren Carboxylic Acid, specifically referred to as 3'-Desmethoxy Aliskiren 3'-Carboxylic Acid, is a primary metabolite of Aliskiren, a direct renin inhibitor approved for hypertension treatment. Aliskiren undergoes O-demethylation at the 3-methoxypropoxy group, followed by oxidation to form this carboxylic acid derivative . Structurally, it retains the branched alkyl chain and amide backbone of Aliskiren but replaces the methoxy group with a carboxylic acid moiety (IUPAC name: 3-{5-[(2S,4S,5S,7S)-4-amino-7-[(2-carbamoyl-2,2-dimethylethyl)carbamoyl]-5-hydroxy-2,7-bis(propan-2-yl)heptyl]-2-methoxyphenoxy}propanoic acid) .

Properties

Molecular Formula |

C30H52N2O7 |

|---|---|

Molecular Weight |

552.7 g/mol |

IUPAC Name |

3-[[5-amino-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanoyl]amino]-2,2-dimethylpropanoic acid |

InChI |

InChI=1S/C30H52N2O7/c1-19(2)22(14-21-10-11-26(38-8)27(15-21)39-13-9-12-37-7)16-24(31)25(33)17-23(20(3)4)28(34)32-18-30(5,6)29(35)36/h10-11,15,19-20,22-25,33H,9,12-14,16-18,31H2,1-8H3,(H,32,34)(H,35,36) |

InChI Key |

LRZFGPAQWQGXCX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)CC(C(CC(C(C)C)C(=O)NCC(C)(C)C(=O)O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of AliskirenCarboxylicAcid involves several synthetic steps. One common method includes the reaction of 4-bromo-1-methoxy-2-(3-methoxypropoxy)benzene with magnesium isopropyl chloride and n-BuLi . This intermediate is then subjected to further reactions to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

AliskirenCarboxylicAcid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other functional groups.

Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are used for substitution reactions.

Major Products

The major products formed from these reactions include alcohols, esters, and amides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

AliskirenCarboxylicAcid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities and interactions with biological macromolecules.

Medicine: As a derivative of Aliskiren, it is investigated for its potential therapeutic effects and mechanisms of action in treating hypertension and related cardiovascular conditions.

Mechanism of Action

AliskirenCarboxylicAcid exerts its effects by inhibiting renin, an enzyme involved in the renin-angiotensin-aldosterone system (RAAS). By inhibiting renin, the compound prevents the conversion of angiotensinogen to angiotensin I, thereby reducing the formation of angiotensin II, a potent vasoconstrictor. This leads to a decrease in blood pressure and a reduction in the risk of cardiovascular events .

Comparison with Similar Compounds

Aliskiren (Parent Compound)

- Structural Differences : Aliskiren contains a methoxypropoxy group, while its carboxylic acid metabolite replaces the methyl group with a carboxylic acid .

- Pharmacokinetics : Aliskiren has a half-life of ~24 hours and minimal CYP3A4 metabolism, whereas the carboxylic acid derivative exhibits altered solubility and excretion patterns due to its polar carboxyl group .

- Activity : Aliskiren is a potent renin inhibitor (IC₅₀ = 0.6 nM), while the carboxylic acid metabolite lacks direct renin-inhibitory activity .

Flavonoid Derivatives (Hesperitin, Kaempferol, Naringenin)

- Binding Similarities: These flavonoids share binding residues (e.g., Asp32, Asp215) with Aliskiren in the renin catalytic pocket but lack the transition-state mimetic hydroxyl group critical for inhibition .

- Pharmacokinetics : Violate 3/5 Lipinski rules (vs. 1 violation for Aliskiren), resulting in poor oral bioavailability .

Isotopic Derivatives

Aliskiren-d6 Carboxylic Acid

3'-Desmethoxy Aliskiren 3'-Carboxylic Acid (Non-deuterated)

Non-Renin Inhibitors with Carboxylic Acid Moieties

Acridine-9-carboxylic Acid

- Applications : Used in organic synthesis and fluorescence studies, unrelated to cardiovascular pharmacology .

Key Research Findings

Pharmacokinetic and Metabolic Studies

- Metabolic Stability : Aliskiren Carboxylic Acid is more hydrophilic than Aliskiren, leading to faster renal clearance .

- Deuterated Forms: Aliskiren-d6 Carboxylic Acid demonstrates identical metabolic pathways to the non-deuterated form, validating its use as an isotopic tracer .

Comparative Efficacy in Lipid Metabolism

- Aliskiren vs.

- Carboxylic Acid Derivatives: Neither Aliskiren Carboxylic Acid nor its deuterated forms influence lipid metabolism, as they lack the parent compound’s pharmacophore .

Data Tables

Table 1. Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight | LogP | Hydrogen Bond Donors |

|---|---|---|---|---|

| Aliskiren | C₃₀H₅₃N₃O₆ | 551.77 | 4.1 | 5 |

| Aliskiren Carboxylic Acid | C₂₉H₄₉N₃O₇ | 551.72 | 2.8 | 6 |

| Aliskiren-d6 Carboxylic Acid | C₃₀H₄₆D₆N₂O₇ | 558.78 | 2.8 | 6 |

| Hesperitin | C₁₆H₁₄O₆ | 302.28 | 1.9 | 4 |

Table 2. Binding Affinity and Pharmacokinetics

| Compound | Renin IC₅₀ (nM) | Oral Bioavailability | Half-Life (h) |

|---|---|---|---|

| Aliskiren | 0.6 | 2.6% | 24 |

| Aliskiren Carboxylic Acid | Inactive | N/A | <12 |

| Hesperitin | >1000 | <1% | 3–5 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.